BENGHE Validation & Comparative

Check Availability & Pricing

Ersodetug: A Novel Approach to
Hyperinsulinism Compared to Standard
Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: TUG-2208

Cat. No.: B12380681
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This guide provides a comprehensive comparison of the efficacy of Ersodetug (RZ358), an
investigational monoclonal antibody, with standard treatments for congenital and tumor-induced
hyperinsulinism. The information is supported by available clinical and preclinical data, with a
focus on quantitative outcomes and experimental methodologies.

Introduction to Ersodetug and Hyperinsulinism

Hyperinsulinism is a condition characterized by excessive insulin secretion, leading to severe
and persistent hypoglycemia. It can be congenital, due to genetic mutations affecting
pancreatic 3-cell function, or acquired, often associated with insulin-producing tumors
(insulinomas) or non-islet cell tumors that secrete insulin-like growth factors (NICTH). Standard
treatments aim to control hypoglycemia but are often associated with significant side effects or
are not universally effective.

Ersodetug is a novel, fully human monoclonal antibody that acts as an allosteric modulator of
the insulin receptor. By binding to a unique site on the receptor, it attenuates downstream
signaling in the presence of high insulin or insulin-like growth factor levels. This mechanism
offers a targeted approach to managing hypoglycemia in various forms of hyperinsulinism.[1][2]
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Comparative Efficacy of Ersodetug and Standard
Treatments

The following tables summarize the available efficacy data for Ersodetug and current standard-
of-care treatments for congenital hyperinsulinism and tumor-induced hypoglycemia. It is
important to note that direct head-to-head comparative trials are limited as Ersodetug is still
under investigation.

Congenital Hyperinsulinism

Table 1: Efficacy of Treatments for Congenital Hyperinsulinism
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Treatment Efficacy Metric

Reported Efficacy Source(s)

Primary endpoints of
ongoing Phase 3
sunRIZE trial
(NCT04841961)

Ersodetug (RZ358)

Change from baseline
in the average number
of hypoglycemia
events per week and
the average percent [41[5]
time in hypoglycemia.

Topline results are

anticipated in

December 2025.

Diazoxide Response Rate

Pooled estimate of
71% (95% CI 50%-—
93%) in patients with
hyperinsulinemic
hypoglycemia.[6]
Response is
dependent on the S
underlying genetic
mutation and is often
ineffective in patients
with K-ATP channel

defects.[6][7]

) Efficacy in Diazoxide-
Octreotide ] ]
Unresponsive Patients

In a study of 122
patients, octreotide
monotherapy had a
93% success rate in
maintaining blood
glucose levels.[8][9]
Another study showed SRS
it effectively increased
blood glucose in all 25
children with
diazoxide-

unresponsive CHIL.[10]
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Partial

pancreatectomy cures

Surgery Cure Rate (Focal approximately 97% of
. . : [11][12][13]
(Pancreatectomy) Disease) patients with focal
congenital

hyperinsulinism.[11]

Near-total
pancreatectomy for
diffuse disease
resulted in 31% of
patients being
euglycemic, 20%

Outcome (Diffuse hyperglycemic, and [119[12]

Disease) 49% still requiring
treatment for
hypoglycemia at
hospital discharge.[11]
There is a long-term
risk of developing

diabetes.[12]

Tumor-Induced Hypoglycemia

Table 2: Efficacy of Treatments for Tumor-Induced Hypoglycemia
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Treatment Efficacy Metric Reported Efficacy Source(s)
4 out of 5 patients
achieved complete
discontinuation of
Expanded Access
) parenteral dextrose,
Program (5 patients
) ) and one had a 50%
Ersodetug (RZ358) with metastatic ] ] [14]
) ) ) reduction. 3 patients
insulin-producing
had a complete
tumors) ]
resolution of
hypoglycemia within
two weeks.[14]
Proportion of
) ) participants achieving
Primary endpoint of
] at least a 50%
ongoing Phase 3 )
] reduction from [5][15]
UupLIFT trial o
baseline in
(NCT06881992) _
intravenous glucose
infusion rate.[5][15]
Complete surgical
Surgery (Tumor resection of the tumor
i Cure Rate ) ) [16][17]
Resection) is curative for
hypoglycemia.[16][17]
Can be effective in
preventing
hypoglycemia when
o Prevention of tumor resection is not
Glucocorticoids ] ] [16][18]
Hypoglycemia feasible, although
recurrence can occur
with tumor
progression.[16][18]
Octreotide Response Rate Approximately 50% of  [19]

(Insulinoma)

patients with
insulinoma may

benefit from octreotide
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to prevent

hypoglycemia.[19]

Signaling Pathway and Experimental Workflow
Ersodetug Mechanism of Action

Ersodetug functions by binding to an allosteric site on the insulin receptor, which is distinct from
the insulin binding site. This binding non-competitively inhibits the receptor's signaling cascade,
thereby reducing glucose uptake by peripheral tissues and mitigating hypoglycemia.

Target Cell (e.g., Hepatocyte, Myocyte)
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Click to download full resolution via product page

Ersodetug's allosteric inhibition of the insulin receptor signaling pathway.

Clinical Trial Workflow: The upLIFT Study

The upLIFT clinical trial is a Phase 3 study evaluating the efficacy and safety of Ersodetug in
patients with tumor-induced hypoglycemia. The study employs a single-arm, open-label design.
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Patient Enroliment
(Tumor HI with uncontrolled hypoglycemia)

Screening Period
(up to 4 weeks)

Ersodetug 9 mg/kg weekly

Treatment Period (8 weeks)
+ Standard of Care

Optiongl

Primary Endpoint Assessment:

Open-Label Extension End of Study Follow-up
(up to 3 years, optional) (up to 20 weeks post-last dose) >50% reduction in IV glucose infusion rate

Click to download full resolution via product page
Workflow of the Phase 3 upLIFT clinical trial for Ersodetug.

Experimental Protocols

Detailed methodologies for the key studies cited are provided below.

Expanded Access Program for Ersodetug in Tumor
Hyperinsulinism

o Study Design: An expanded access program for compassionate use of Ersodetug in patients
with refractory hypoglycemia due to metastatic insulin-producing tumors.

o Participants: Five adult patients (2 male, 3 female) who required continuous parenteral
dextrose.

« Intervention: Ersodetug was initiated at a dose of 6 or 9 mg/kg administered via a 30-minute
intravenous infusion every 1-2 weeks. The dose was titrated based on clinical response at
the physician's discretion.
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» Efficacy Assessment: The primary outcome was the reduction or discontinuation of
parenteral dextrose and the resolution of hypoglycemia.[14]

Phase 3 upLIFT Clinical Trial (NCT06881992)

o Study Design: A single-arm, open-label, pivotal Phase 3 trial.

o Participants: Approximately 16 participants with insulinoma or non-islet cell tumors who have
uncontrolled hypoglycemia requiring continuous intravenous glucose.

« Intervention: Ersodetug is administered at a dose of 9 mg/kg weekly for 8 weeks as an add-
on to the standard of care.

» Primary Endpoint: The proportion of participants achieving at least a 50% reduction from
baseline in their intravenous glucose infusion rate (GIR).

e Secondary Endpoints: Include the number of participants and time to discontinuation of GIR,
time to hospital discharge, and frequency of hypoglycemic events.[5][15][20]

Surgical Treatment of Congenital Hyperinsulinism

o Study Design: A retrospective review of 500 patients with congenital hyperinsulinism who
underwent pancreatectomy.

 Participants: 246 patients with focal HI, 202 with diffuse HI, 37 with atypical HI, and 15 with
insulinoma.

« Intervention: Patients with focal HI underwent partial pancreatectomy, while those with
diffuse disease who were unresponsive to medical management had a near-total (98%)
pancreatectomy.

o Outcome Measures: Cure rates for focal disease and glycemic control (euglycemia,
hyperglycemia, or continued need for hypoglycemia treatment) for diffuse disease were
assessed.[11][21]

Conclusion
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Ersodetug represents a promising targeted therapy for the management of hypoglycemia in
both congenital and tumor-induced hyperinsulinism. Its novel mechanism of action, acting as
an allosteric inhibitor of the insulin receptor, offers a potential advantage over existing
treatments, particularly for patients who are refractory to or cannot tolerate standard therapies.
While ongoing Phase 3 clinical trials will provide more definitive comparative efficacy and
safety data, preliminary results from expanded access programs are encouraging. The data
from the sunRIZE and upLIFT trials will be crucial in establishing the role of Ersodetug in the
treatment paradigm for these rare and serious conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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